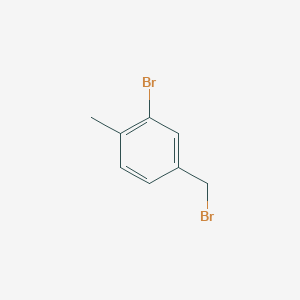

2-Bromo-4-(bromomethyl)-1-methylbenzene

説明

2-Bromo-4-(bromomethyl)-1-methylbenzene, also known as 2-Bromo-4-(bromomethyl)-1-methylbenzene, is a potent, colorless, and volatile compound with a melting point of -60°C and a boiling point of 115°C. It is a highly reactive compound that is used in many scientific and industrial applications, including organic synthesis, chemical catalysis, and drug design. This compound has been studied extensively in recent years, and its unique properties have been used to develop new and innovative methods for synthesizing compounds, as well as for studying the biochemical and physiological effects of various compounds.

科学的研究の応用

- Field: Applied Sciences

- Application: Infrared (IR) spectroscopy is a common technique for characterizing compound and solvent interactions .

- Method: Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .

- Results: The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .

- Field: Pharmaceutical Chemistry

- Application: Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry .

- Method: Substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .

- Results: Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .

- Field: Organic Chemistry

- Application: A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized via a Pd-catalyzed Suzuki cross-coupling reaction .

- Method: The reactivity and electronic properties of the compounds were studied using Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic .

- Results: The compounds were synthesized with moderate to good yields .

Infrared Spectroscopy

Pharmaceutical Chemistry

Suzuki Cross-Coupling Reaction

- Field: Material Science

- Application: Thiophene-based conjugated polymers have been used in electronic and optoelectronic applications .

- Method: The synthesis of these polymers often involves nickel and palladium-based catalytic systems .

- Results: These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

- Field: Chemical Engineering

- Application: Phenol derivatives, such as 2-bromo-4-methylphenol, have various applications in chemical engineering .

- Method: The properties of these compounds can be studied using various techniques, including thermodynamics .

- Results: The data obtained can be used to understand the behavior of these compounds under different conditions .

- Field: Pharmaceutical Chemistry

- Application: 2-bromo-4-methylpropiophenone, a compound similar to 2-Bromo-4-(bromomethyl)-1-methylbenzene, is used in the synthesis of various pharmaceuticals .

- Method: This compound is included in the production of analgesics, sedatives, and anticonvulsant drugs .

- Results: These medications help alleviate pain, promote relaxation, and combat seizure disorders .

Synthesis of Conjugated Polymers

Phenol Derivatives

Pharmaceutical Synthesis

- Field: Pharmaceutical and Agrochemical Synthesis

- Application: 2-bromo-4-methylpropiophenone is a versatile and reactive compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

- Method: This compound is utilized as a precursor in the production of analgesics, sedatives, and anticonvulsant drugs .

- Results: The synthesized medications help alleviate pain, promote relaxation, and combat seizure disorders .

- Field: Pharmaceutical Research and Drug Discovery

- Application: 2-bromo-4-methylpropiophenone exhibits potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .

- Method: These properties make it a valuable compound in pharmaceutical research and drug discovery .

- Results: The compound’s distinct properties make it an essential component in the synthesis of diverse compounds for numerous purposes .

- Field: Chemical Engineering

- Application: Phenol derivatives, such as 2-bromo-4-methylphenol, have various applications in chemical engineering .

- Method: The properties of these compounds can be studied using various techniques, including thermodynamics .

- Results: The data obtained can be used to understand the behavior of these compounds under different conditions .

Synthesis of Pharmaceuticals and Agrochemicals

Antimicrobial, Antifungal, and Anti-inflammatory Effects

Thermodynamics Research

特性

IUPAC Name |

2-bromo-4-(bromomethyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQPVINTIOVYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624071 | |

| Record name | 2-Bromo-4-(bromomethyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(bromomethyl)-1-methylbenzene | |

CAS RN |

259231-26-0 | |

| Record name | 2-Bromo-4-(bromomethyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

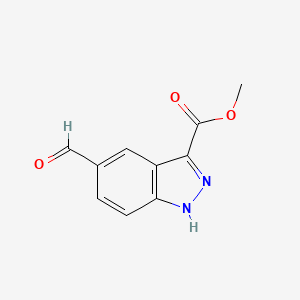

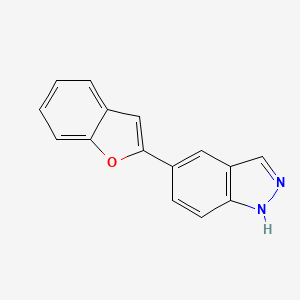

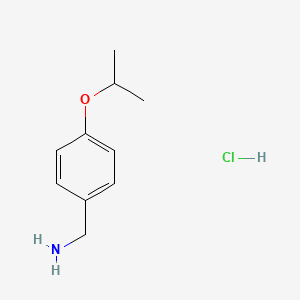

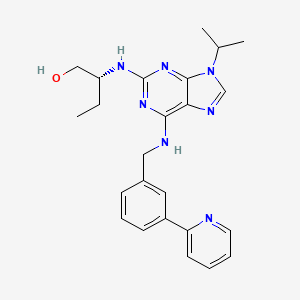

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。